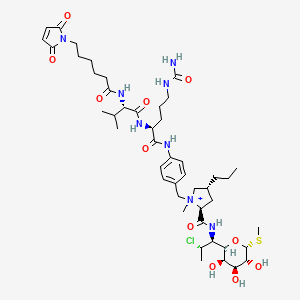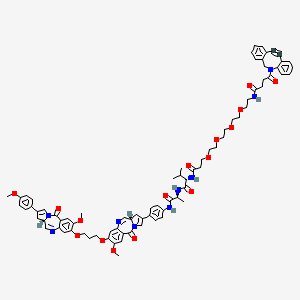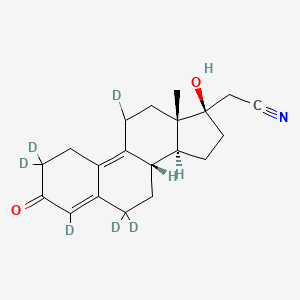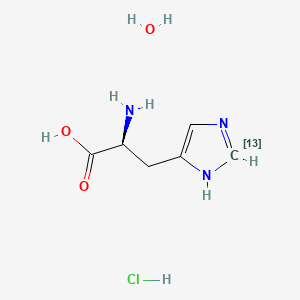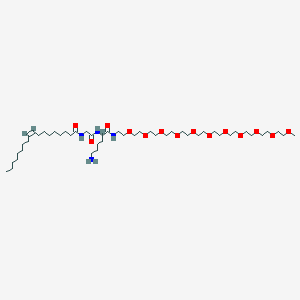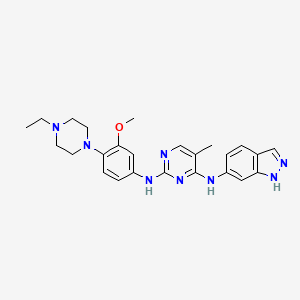
Pdgfr-IN-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pdgfr-IN-1 is an orally active inhibitor of platelet-derived growth factor receptors, specifically targeting PDGFRα and PDGFRβ. It exhibits strong anti-tumor effects and low toxicity, making it a valuable compound in the study of osteosarcoma and other cancers .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pdgfr-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced chemical reactors and purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: Pdgfr-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs efficiently.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives of this compound, while reduction may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Pdgfr-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of platelet-derived growth factor receptors and their role in various chemical processes.
Biology: Employed in research to understand the biological pathways involving PDGFRα and PDGFRβ, particularly in cell proliferation and migration.
Medicine: Investigated for its potential therapeutic effects in treating cancers such as osteosarcoma, gliomas, and other tumors driven by PDGFR mutations
Industry: Utilized in the development of new drugs targeting PDGFR-related pathways, contributing to the advancement of pharmaceutical research and development.
Mecanismo De Acción
Pdgfr-IN-1 exerts its effects by binding to the extracellular domain of PDGFRα and PDGFRβ, preventing the dimerization and autophosphorylation of these receptors. This inhibition blocks the downstream signaling pathways that promote cell proliferation, migration, and survival. The molecular targets include various tyrosine kinases and signaling molecules involved in these pathways .
Comparación Con Compuestos Similares
Imatinib: A well-known PDGFR inhibitor used in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors.
Sunitinib: Another PDGFR inhibitor used to treat renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors.
Sorafenib: Targets multiple kinases, including PDGFR, and is used in the treatment of liver, kidney, and thyroid cancers.
Uniqueness of Pdgfr-IN-1: this compound is unique due to its high specificity for PDGFRα and PDGFRβ, coupled with its strong anti-tumor effects and low toxicity. This makes it a promising candidate for further research and development in cancer therapy .
Propiedades
Fórmula molecular |
C25H30N8O |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
2-N-[4-(4-ethylpiperazin-1-yl)-3-methoxyphenyl]-4-N-(1H-indazol-6-yl)-5-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C25H30N8O/c1-4-32-9-11-33(12-10-32)22-8-7-20(14-23(22)34-3)29-25-26-15-17(2)24(30-25)28-19-6-5-18-16-27-31-21(18)13-19/h5-8,13-16H,4,9-12H2,1-3H3,(H,27,31)(H2,26,28,29,30) |
Clave InChI |
PQIKUMYNSRASMV-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=C(C=C(C=C2)NC3=NC=C(C(=N3)NC4=CC5=C(C=C4)C=NN5)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



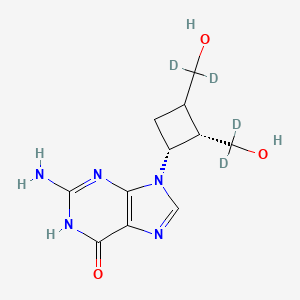

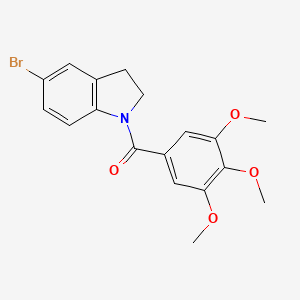
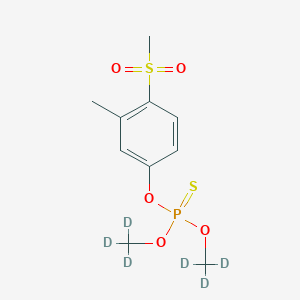
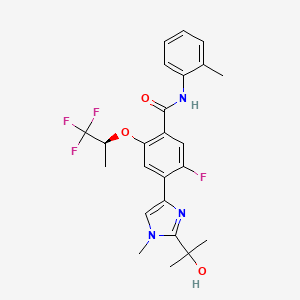
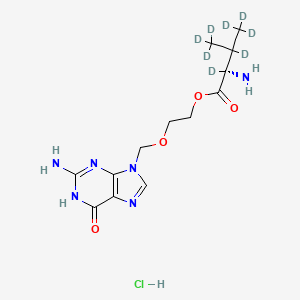
![(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one](/img/structure/B12422277.png)
